N-Benzothiazol-2-yl-4-m-tolyloxy-butyramide

Chemical Identity Isomer Differentiation Quality Control

N-Benzothiazol-2-yl-4-m-tolyloxy-butyramide (CAS 432520-75-7) is a synthetic small molecule with the molecular formula C18H18N2O2S and a molecular weight of 326.4 g/mol, belonging to the benzothiazole-carboxamide class. The compound features a 2-aminobenzothiazole core coupled via a butyramide linker to a 4-(m-tolyloxy) moiety, placing the methyl substituent at the meta position of the terminal phenoxy ring.

Molecular Formula C18H18N2O2S
Molecular Weight 326.4 g/mol
Cat. No. B3754189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzothiazol-2-yl-4-m-tolyloxy-butyramide
Molecular FormulaC18H18N2O2S
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCCCC(=O)NC2=NC3=CC=CC=C3S2
InChIInChI=1S/C18H18N2O2S/c1-13-6-4-7-14(12-13)22-11-5-10-17(21)20-18-19-15-8-2-3-9-16(15)23-18/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,20,21)
InChIKeyPYDNGMUSRMMOSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzothiazol-2-yl-4-m-tolyloxy-butyramide: Chemical Identity and Comparator Landscape


N-Benzothiazol-2-yl-4-m-tolyloxy-butyramide (CAS 432520-75-7) is a synthetic small molecule with the molecular formula C18H18N2O2S and a molecular weight of 326.4 g/mol, belonging to the benzothiazole-carboxamide class . The compound features a 2-aminobenzothiazole core coupled via a butyramide linker to a 4-(m-tolyloxy) moiety, placing the methyl substituent at the meta position of the terminal phenoxy ring . This specific meta-substitution pattern distinguishes it from its closest structural analogs, including the ortho-tolyloxy isomer N-Benzothiazol-2-yl-4-o-tolyloxy-butyramide (CAS 383896-69-3) and the isomeric compound WAY-322243 (CAS 332939-32-9, also bearing formula C18H18N2O2S), which has been reported as a CLK-1 inhibitor with an IC50 of 1.5–2 μM . The benzothiazole amide scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives appearing in patents targeting LTA4H (WO2005012296A1) and adenosine receptors (US6727247), underscoring the pharmacological relevance of this chemical space [1][2].

Why N-Benzothiazol-2-yl-4-m-tolyloxy-butyramide Cannot Be Interchanged with Generic Benzothiazole Amides


Within the benzothiazole-amide class, substitution at the phenoxy terminus constitutes a critical determinant of biological target engagement. The meta-methyl substitution pattern of N-Benzothiazol-2-yl-4-m-tolyloxy-butyramide (CAS 432520-75-7) produces a distinct three-dimensional conformation and electronic distribution compared to the ortho-tolyloxy isomer (CAS 383896-69-3) — a difference that, in analogous benzothiazole SAR series, has been shown to alter kinase selectivity profiles, logP, and hydrogen-bonding capacity [1]. The presence of the butyramide linker (four-carbon chain) versus the more common acetamide (two-carbon) or propionamide (three-carbon) linkers further modulates conformational flexibility and target-binding kinetics . Crystallographic data on the core N-(benzothiazol-2-yl)butyramide scaffold confirm that N—H⋯N and C—H⋯O hydrogen bonds govern solid-state packing, and modifications to the amide chain length or terminal aryl group directly perturb these intermolecular interactions [2]. Consequently, substituting N-Benzothiazol-2-yl-4-m-tolyloxy-butyramide with a generic benzothiazole amide — even one sharing the same molecular formula — risks introducing uncontrolled changes in potency, selectivity, solubility, and metabolic stability that cannot be predicted without explicit comparative data.

N-Benzothiazol-2-yl-4-m-tolyloxy-butyramide: Quantitative Differentiation Evidence vs. Closest Analogs


Molecular Weight and Formula Identity vs. Isomeric Compounds

N-Benzothiazol-2-yl-4-m-tolyloxy-butyramide (CAS 432520-75-7) has a molecular weight of 326.4 g/mol and formula C18H18N2O2S . The structurally isomeric compound WAY-322243 (CAS 332939-32-9) shares the identical molecular formula (C18H18N2O2S, MW 326.41) but differs in the substitution pattern on the benzothiazole and phenoxy rings, demonstrating that regioisomeric variation within this formula space produces compounds with distinct biological profiles — WAY-322243 is reported as a CLK-1 inhibitor with IC50 = 1.5–2 μM, whereas no analogous target-engagement data are publicly available for the meta-tolyloxy isomer . This formula-level identity combined with regioisomeric distinction underscores that procurement decisions cannot rely solely on molecular formula matching; the specific CAS number must be verified.

Chemical Identity Isomer Differentiation Quality Control

Meta- vs. Ortho-Tolyloxy Substitution: Structural Distinction with Pharmacological Implications

The defining structural feature of N-Benzothiazol-2-yl-4-m-tolyloxy-butyramide is the meta-methyl substitution on the terminal phenoxy ring (3-methylphenoxy), as confirmed by its SMILES notation . The closest commercially cataloged analog, N-Benzothiazol-2-yl-4-o-tolyloxy-butyramide (CAS 383896-69-3), bears the methyl group at the ortho position (2-methylphenoxy) . In the broader benzothiazole amide SAR literature, analogous positional variations on the terminal aryl ring have been shown to modulate antiproliferative potency by over 10-fold in MCF-7 and NT2/D1 cancer cell lines, alter ROS reduction capacity, and shift G2/M arrest induction [1]. Although no direct head-to-head comparison between the meta- and ortho-tolyloxy isomers has been published, class-level SAR evidence indicates that the meta substitution alters the dihedral angle between the phenoxy ring and the butyramide backbone, modifying both hydrogen-bond acceptor geometry and hydrophobic surface presentation to biological targets .

Structure-Activity Relationship Regioisomerism Receptor Binding

Butyramide Linker Length vs. Acetamide and Propionamide Analogs

N-Benzothiazol-2-yl-4-m-tolyloxy-butyramide incorporates a four-carbon butyramide linker (—NH—CO—CH2—CH2—CH2—O—) connecting the benzothiazole core to the m-tolyloxy terminus, as verified by its SMILES structure . This contrasts with the more extensively studied two-carbon acetamide-linked benzothiazole derivatives (e.g., N-(benzothiazol-2-yl)-2-phenoxyacetamide, MW 284.33) and the three-carbon propionamide-linked variants . In the (aryloxy)alkylamine antisecretory series, variation of the alkyl linker length between the heterocycle and the aryloxy group produced significant changes in H+K+-ATPase inhibitory activity and in vivo gastric antisecretory potency comparable to ranitidine in the pylorus-ligated rat model, demonstrating that linker length directly modulates both target engagement and in vivo efficacy . Crystallographic analysis of the unsubstituted N-(benzothiazol-2-yl)butyramide reveals that the four-carbon chain adopts an extended conformation stabilized by intermolecular N—H⋯N and C—H⋯O hydrogen bonds, and extension or truncation of this linker is expected to alter the spatial relationship between the benzothiazole and the terminal phenoxy ring [1].

Linker Optimization Conformational Flexibility Pharmacokinetics

Benzothiazole Amide Scaffold: Patent-Anchored Pharmacological Relevance

Benzothiazole-amide compounds bearing phenoxyalkyl substituents appear in multiple patent families covering distinct therapeutic targets: WO2005012296A1 claims benzothiazol-2-yl derivatives as selective LTA4H (leukotriene A4 hydrolase) inhibitors for inflammatory conditions, with exemplified compounds containing phenoxyalkyl-benzothiazole motifs [1]; US6727247B2 claims substituted benzothiazole amide derivatives as adenosine receptor modulators for CNS disorders [2]; JPS5692881A (Merck Patent GmbH) claims benzothiazole derivatives where R2 is specifically defined as phenyl, tolyl, xylyl or pyridyl, with valuable pharmacological properties including anti-atherosclerotic and lipid-lowering effects [3]. The specific m-tolyloxy substitution pattern of CAS 432520-75-7 maps directly onto the tolyl-substituted benzothiazole chemical space claimed in these patents, positioning it within a well-precedented pharmacological territory without publicly disclosed bioactivity data for the compound itself. The unsubstituted N-(benzothiazol-2-yl)butyramide ligand, when complexed with palladium(II), has demonstrated antitumor activity (IC50 = 1.51 μM) against ovarian cancer cell lines, confirming that the butyramide-linked benzothiazole scaffold can support biological activity in metal-based drug designs [4].

Intellectual Property Target Class Drug Discovery

N-Benzothiazol-2-yl-4-m-tolyloxy-butyramide: Evidence-Backed Procurement and Research Application Scenarios


Kinase Inhibitor Screening and CLK-1 Selectivity Profiling

The isomeric compound WAY-322243 (CAS 332939-32-9) has documented CLK-1 inhibitory activity with an IC50 of 1.5–2 μM , while N-Benzothiazol-2-yl-4-m-tolyloxy-butyramide (CAS 432520-75-7) shares the identical molecular formula (C18H18N2O2S) but bears a distinct regioisomeric structure. This makes the meta-tolyloxy isomer a valuable comparator compound for probing how positional substitution on the phenoxy ring modulates CLK-1 vs. off-target kinase selectivity. Procurement of both isomers enables direct head-to-head kinase profiling to establish SAR within the C18H18N2O2S chemical space.

LTA4H Inhibitor Lead Optimization Programs

The benzothiazole-phenoxyalkyl scaffold is explicitly claimed in WO2005012296A1 as an LTA4H (leukotriene A4 hydrolase) inhibitor chemotype for inflammatory disease applications [1]. N-Benzothiazol-2-yl-4-m-tolyloxy-butyramide, with its four-carbon butyramide linker and meta-tolyloxy terminus, represents a specific structural embodiment within this patent space. Research programs targeting LTA4H can procure this compound as a structurally defined, patent-relevant tool for probing the contribution of linker length and tolyl substitution pattern to LTA4H inhibition potency and selectivity.

Metal-Based Antitumor Agent Development

The unsubstituted N-(benzothiazol-2-yl)butyramide ligand, when complexed with palladium(II), yields a complex with antitumor activity (IC50 = 1.51 μM) against ovarian cancer cell lines, made in comparison with cisplatin [2]. N-Benzothiazol-2-yl-4-m-tolyloxy-butyramide extends this core scaffold with a meta-tolyloxy substituent that introduces additional coordination and steric features. This compound can serve as a ligand precursor for synthesizing novel Pd(II) or Pt(II) complexes, where the m-tolyloxy group may modulate cellular uptake, DNA-binding kinetics, or tumor cell selectivity relative to the unsubstituted butyramide ligand.

Antiproliferative SAR Studies in Breast and Testicular Cancer Models

The 2018 European Journal of Medicinal Chemistry study demonstrated that benzothiazole carbamates and amides induce apoptosis, G2/M cell cycle arrest, and ROS reduction in MCF-7 breast cancer cells, with submicromolar antiproliferative activity against NT2/D1 testicular embryonal carcinoma cells [3]. N-Benzothiazol-2-yl-4-m-tolyloxy-butyramide, with its specific butyramide linker and meta-tolyloxy substitution, extends this SAR series into underexplored chemical territory. Procurement for systematic antiproliferative profiling against MCF-7 and NT2/D1 panels would establish whether the meta-tolyloxy-butyramide combination confers distinct potency, cell-cycle effects, or migration/invasion inhibition compared to previously characterized benzothiazole amides.

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